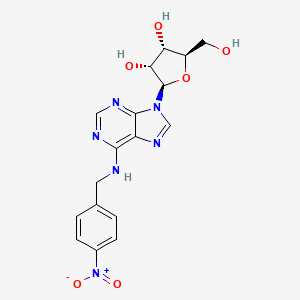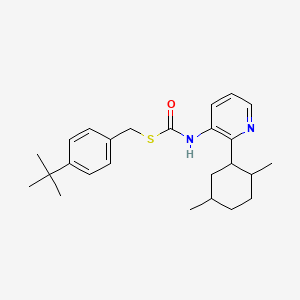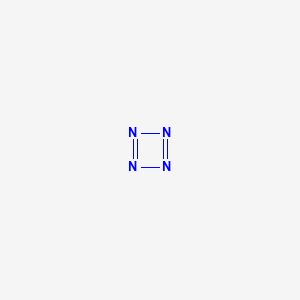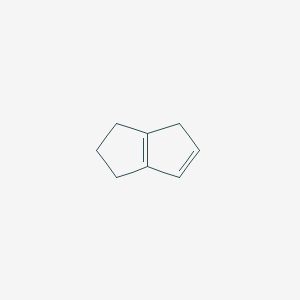
1,2,3,4-Tetrahydropentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of two fused five-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,5-hexadiene in the presence of a catalyst can yield this compound. Another method involves the reduction of pentalene derivatives using hydrogenation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable synthesis protocols. These methods typically utilize commercially available starting materials and optimized reaction conditions to achieve high yields. For example, the use of 2,5-tetrahydropentalene-dione as a precursor allows for the synthesis of various derivatives through alkylation and other functionalization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydropentalene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen or alkyl groups into the molecule .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydropentalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in drug discovery and development.
Industry: In the materials science field, this compound derivatives are investigated for their potential use in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism by which 1,2,3,4-tetrahydropentalene and its derivatives exert their effects varies depending on the specific application. In medicinal chemistry, these compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, certain derivatives may inhibit enzyme activity or bind to receptors to produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the derivative .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydropentalene can be compared with other similar bicyclic compounds, such as:
Azulene: Known for its unique electronic properties and applications in organic electronics.
Pentalene: A non-benzenoid hydrocarbon with interesting aromatic properties.
Heptalene: Another non-benzenoid hydrocarbon with extended conjugation and unique electronic characteristics
These compounds share some structural similarities with this compound but differ in their electronic properties and potential applications. The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in synthetic chemistry.
Propiedades
Número CAS |
50874-54-9 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3H,2,4-6H2 |
Clave InChI |
KSLKQSAUXPMGBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
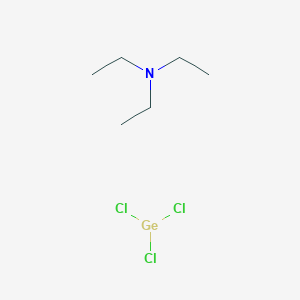
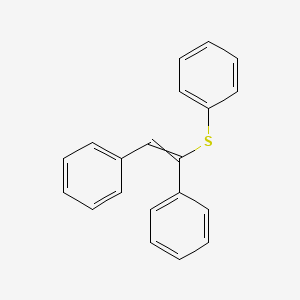

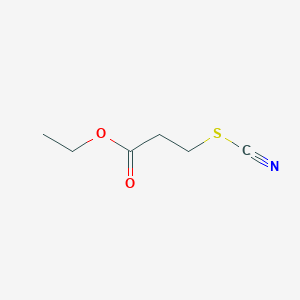
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
